4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one
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Overview
Description
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- is a heterocyclic organic compound It belongs to the pyridinone family, which is characterized by a pyridine ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxy-6-methyl-2-pyridinecarboxylic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-keto-6-methyl-1-propyl-2(1H)-pyridinone.
Reduction: Formation of 4-hydroxy-6-methyl-1-propyl-2(1H)-pyridinol.
Substitution: Formation of halogenated derivatives such as 4-chloro-6-methyl-1-propyl-2(1H)-pyridinone.
Scientific Research Applications
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-butyl-
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-ethyl-
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-methyl-
Uniqueness
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
CAS No. |
22787-50-4 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-1-propylpyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-3-4-10-7(2)5-8(11)6-9(10)12/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
PVPCCBVPEPJYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=CC1=O)O)C |
Origin of Product |
United States |
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